molecular formula C₁₄H₂₀ClN₅O₄S B1144487 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1354945-69-9

3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No. B1144487
M. Wt: 389.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex molecules similar to 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol involves multi-step sequences and cyclization reactions. For instance, the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines has been achieved through a multi-step sequence starting from 2-chloro-5-(chloromethyl)-pyridine, showcasing the complexity and the intricate nature of synthesizing such molecules (Chen & Shi, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed through various analytical techniques such as NMR, IR, MS, and X-ray diffraction. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was elucidated using such methods, indicating the precise arrangement of atoms within these complex molecules (Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are characterized by their reactivity and potential biological activity. Cyclocondensation reactions, for example, are common in synthesizing heterocyclic compounds, leading to products with significant biological activity. The synthesis of derivatives via cyclocondensation and their evaluation as potential inhibitors of biological targets such as 15-lipoxygenase underline the chemical versatility and potential application of these molecules (Asghari et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, are critical for understanding their behavior in different environments. The crystal structure of compounds provides insight into their stability and reactivity, aiding in the development of new materials with desired physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of their applications in synthesis and industry. The reaction of triazolo[4,5-d]pyrimidines with C-nucleophiles, for example, highlights the nucleophilic substitution reactions these compounds can undergo, offering pathways to synthesize a wide range of derivatives with varied functional groups (Tanji et al., 1989).

Scientific Research Applications

Chemistry and Pharmacology of Pyrimidine Derivatives

Pyrimidine derivatives, including triazolo[4,5-d]pyrimidines, have been extensively studied for their broad range of biological activities. These compounds serve as key precursors for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds highlights the importance of such structures in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023). Similarly, the review on regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines discusses the significance of structural orientation in medicinal chemistry, suggesting the potential for such compounds to be tailored for specific therapeutic targets (Mohamed & Mahmoud, 2019).

Therapeutic Applications of Cyclopentane Diols

Cyclopentane-1,2-diol and its derivatives are of interest in dermatology and other therapeutic areas due to their safety, efficacy, and broad spectrum of activity. A comparison of pentane-1,5-diol to other diols used in dermatology underscores its advantages in terms of drug delivery-enhancing potency, pharmaceutical properties, and antimicrobial spectrum, making it an attractive option for pharmaceutical formulations (Jacobsson Sundberg & Faergemann, 2008).

properties

IUPAC Name

3-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHFHASJVWECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C(C3O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

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